molecular formula C19H18N2O4S B1681279 替托米拉斯特 CAS No. 145739-56-6

替托米拉斯特

货号: B1681279
CAS 编号: 145739-56-6
分子量: 370.4 g/mol
InChI 键: XDBHURGONHZNJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

特托米拉斯特的合成涉及多个步骤,从噻唑环的制备开始,然后引入吡啶羧酸部分。合成路线通常包括以下步骤:

化学反应分析

特托米拉斯特会发生各种化学反应,包括:

这些反应中常用的试剂和条件包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及胺类等亲核试剂用于取代反应。 这些反应形成的主要产物包括亚砜、砜和硫醚 .

相似化合物的比较

特托米拉斯特在 PDE-4 抑制剂中是独一无二的,因为它的化学结构和药理特性是独特的。类似的化合物包括:

特托米拉斯特的独特之处在于它独特的噻唑结构,这有助于它独特的药理特性和潜在的治疗应用 .

生物活性

Tetomilast (OPC-6535) is a selective phosphodiesterase-4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications in various inflammatory conditions. This article explores the biological activity of tetomilast, including its mechanisms of action, clinical trial findings, and relevant case studies.

Tetomilast functions primarily by inhibiting PDE4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, tetomilast modulates the inflammatory response through several pathways:

  • Inhibition of Pro-inflammatory Cytokines : Tetomilast reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from activated leukocytes .
  • Regulation of Immune Cell Activity : The compound influences various immune cells, including macrophages and T cells, leading to decreased proliferation and activation of these cells . Specifically, it has been shown to suppress T helper cell responses and inhibit the release of chemokines .
  • Anti-inflammatory Mediators : Research indicates that tetomilast stimulates the expression of anti-inflammatory mediators, contributing to its therapeutic effects in inflammatory diseases .

Phase II Study in Ulcerative Colitis

A significant clinical trial assessed the efficacy of tetomilast in patients with ulcerative colitis. The study involved 186 patients who received either a placebo or tetomilast at doses of 25 mg or 50 mg daily for eight weeks. Key findings included:

  • Primary Endpoint : The study did not achieve statistical significance for the primary endpoint, which was defined as an improvement in the Disease Activity Index (DAI) by three points or more at week eight. Improvement rates were 35% for placebo, 52% for 25 mg, and 39% for 50 mg groups .
  • Secondary Endpoints : Although not statistically significant, there were notable trends indicating potential clinical activity, particularly in patients with higher baseline DAI scores. The mean reduction in DAI was greater in the 25 mg group compared to placebo (2.8 vs. 1.7 points) .
  • Safety Profile : The safety profile was generally acceptable, with gastrointestinal issues being the most common adverse effects .

Comparative Analysis with Other PDE4 Inhibitors

Tetomilast's efficacy can be compared to other PDE4 inhibitors like roflumilast. A systematic review highlighted that while roflumilast showed a small but significant improvement in lung function and quality of life in chronic obstructive pulmonary disease (COPD) patients, tetomilast's single trial indicated limited efficacy .

Data Table: Summary of Clinical Findings

Study/TrialConditionPrimary Endpoint SuccessSecondary Endpoint ObservationsCommon Adverse Effects
Phase II Study Ulcerative ColitisNoPotential activity in high DAI patientsNausea, Vomiting
Comparative Analysis COPDN/ASmall improvements in FEV₁Diarrhea, Nausea

Case Studies and Research Findings

Several case studies have explored the biological activity and therapeutic potential of tetomilast:

  • Inflammatory Bowel Disease : A case study reported that patients treated with tetomilast experienced reductions in inflammatory markers and improved clinical outcomes over a six-month period.
  • Chronic Inflammatory Diseases : Research indicated that tetomilast administration resulted in significant decreases in TNF-α levels among patients with chronic inflammatory diseases, suggesting its role as an effective anti-inflammatory agent.

属性

IUPAC Name

6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBHURGONHZNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163149
Record name Tetomilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145739-56-6
Record name Tetomilast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145739566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetomilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05298
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetomilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETOMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6RXB5KF56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

First, methyl 6-[2-(3,4-diethoxyphenyl)thiazol-4-yl]pyridin-2-carboxylate (49 g; 127 mmol) and 10% sodium hydroxide (100 ml) were added to ethanol (1.4 L), and the obtained mixture was then stirred for 4 hours under heating to reflux. A majority of solvent was eliminated from the obtained solution, and water and ethyl acetate were then added to the residue for separation. The water layer obtained as a result of the separation was changed to acidic by addition of 10% hydrochloric acid, followed by extraction with ethyl acetate. Thereafter, the extract was quickly washed with a saturated sodium chloride aqueous solution, and was then dried over an excessive amount of magnesium sulfate. The obtained mixture was recrystallized from ethyl acetate, so as to obtain an anhydrous tetomilast type B crystal.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetomilast
Reactant of Route 2
Tetomilast
Reactant of Route 3
Tetomilast
Reactant of Route 4
Tetomilast
Reactant of Route 5
Tetomilast
Reactant of Route 6
Tetomilast

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。